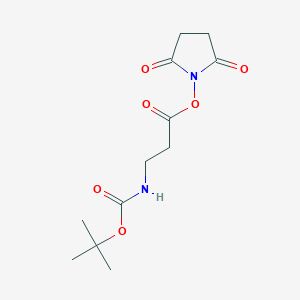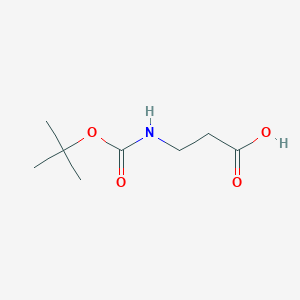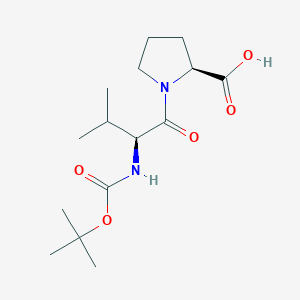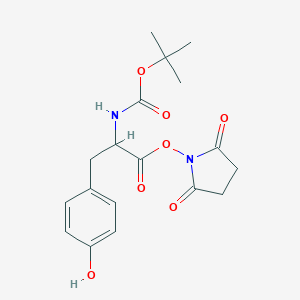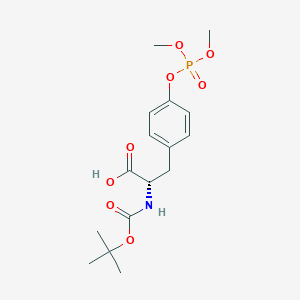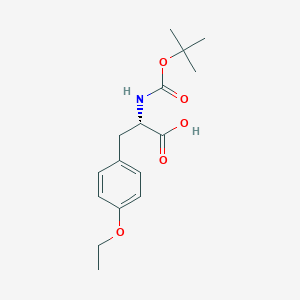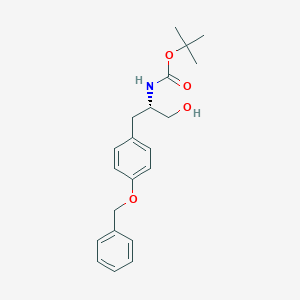![molecular formula C14H18INO4 B558093 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 103882-09-3](/img/structure/B558093.png)
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as 3-Iodo-4-hydroxybenzamide, is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and other scientific disciplines.
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides to Soil and Minerals
Research on the sorption of phenoxy herbicides, including compounds like 2,4-D and its derivatives, to various soils and minerals, provides insights into how similar compounds might interact with environmental matrices. The study by Werner, Garratt, and Pigott (2012) indicates that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting potential environmental fate studies for related compounds (Werner, Garratt, & Pigott, 2012).
Chemical Hazards and Learning from Accidents
A review by Hedlund et al. (2014) on the explosion risks of mixing nitric acid and isopropanol highlights the importance of understanding the chemical interactions and hazards associated with industrial use of chemicals, including the handling and storage of potentially reactive compounds (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).
Anti-Cancer and Anti-Inflammatory Potential
The pharmacological properties of 4′-geranyloxyferulic acid, a derivative of ferulic acid, show potential as an anti-inflammatory and anti-tumor agent. Studies like the one by Epifano et al. (2015) explore the bioactive properties of such compounds, suggesting a line of investigation for related compounds in the context of drug development and therapeutic applications (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Caffeic Acid Derivatives in Drug Discovery
Research into caffeic acid and its derivatives, including their broad spectrum of biological activities, provides a template for developing new chemical entities with therapeutic interest. Silva, Oliveira, and Borges (2014) review the therapeutic potential and patented applications of caffeic acid derivatives, which could guide research into similar compounds (Silva, Oliveira, & Borges, 2014).
Propriétés
IUPAC Name |
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |
CAS RN |
62129-44-6 |
Source


|
| Record name | N-Boc-4-iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
